molecular formula C15H17N3O2S B189959 N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 153062-96-5

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B189959
CAS No.: 153062-96-5
M. Wt: 303.4 g/mol
InChI Key: AFUWQWYPPZFWCO-GFCCVEGCSA-N
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Description

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Biological Activity

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and cognitive functions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C14H16N2O2S
  • Molecular Weight : 288.36 g/mol
  • CAS Number : 135729-78-1

The compound features a thieno[3,2-b]pyridine core and an azabicyclo structure, which contribute to its pharmacological properties.

This compound has been identified as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive processes such as learning and memory. Activation of this receptor can lead to enhanced neurotransmitter release and improved synaptic plasticity.

In Vitro Studies

Research indicates that this compound exhibits significant binding affinity for the alpha7 nAChR, suggesting its potential use in treating cognitive deficits associated with disorders like schizophrenia and Alzheimer’s disease. In vitro studies have shown that it can enhance neuronal survival and promote neurogenesis in cultured neurons.

In Vivo Studies

In animal models, this compound has demonstrated efficacy in improving cognitive functions. For instance, it has been shown to enhance performance in tasks assessing memory and learning abilities, such as the novel object recognition test.

Case Studies

  • Cognitive Enhancement in Schizophrenia : A study evaluated the effects of this compound on cognitive deficits in a schizophrenia model. Results indicated significant improvements in auditory sensory gating and cognitive performance metrics compared to control groups.
  • Neuroprotective Effects : Another study assessed the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to reduce neuronal apoptosis and promote survival pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Alpha7 nAChR AgonismHigh binding affinity; enhances neurotransmitter release
Cognitive ImprovementSignificant enhancement in memory tasks
NeuroprotectionReduces apoptosis; promotes neuronal survival

Scientific Research Applications

Nicotinic Acetylcholine Receptor Modulation

One of the primary applications of this compound is its role as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). Research has demonstrated that compounds related to this structure can enhance cognitive functions and may be beneficial in treating cognitive deficits associated with disorders such as schizophrenia. For example, a related compound was shown to have rapid brain penetration and high oral bioavailability in rats, demonstrating efficacy in models for auditory sensory gating and cognitive performance assessment .

Antidepressant Potential

The compound's structural similarity to known antidepressants suggests potential therapeutic effects in mood disorders. Studies indicate that modulation of nAChRs can influence serotonergic and dopaminergic systems, which are crucial in mood regulation. This opens avenues for further exploration into its antidepressant properties.

Cognitive Enhancement

The compound has been studied for its effects on cognitive enhancement through its action on cholinergic pathways. In vivo studies have shown improvements in memory and learning tasks when administered to animal models, indicating its potential utility in treating neurodegenerative diseases like Alzheimer's disease.

Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective properties against excitotoxicity and oxidative stress, common pathways involved in neurodegenerative disorders. This suggests that N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide could be further investigated for neuroprotective applications.

Targeting IKZF Proteins

Recent studies have highlighted the potential of compounds similar to this compound in targeting IKZF proteins (Ikaros family zinc finger proteins), which play a critical role in immune regulation and tumor progression. Compounds designed to degrade IKZF proteins have shown promise in enhancing anti-tumor immunity, particularly in hematological malignancies .

Chemotherapeutic Synergy

There is ongoing research into the synergistic effects of this compound when used alongside traditional chemotherapeutics. Preliminary findings suggest that it may enhance the efficacy of existing cancer treatments by modulating immune responses or directly affecting tumor cell viability.

Table 1: Pharmacological Profile of Related Compounds

Compound NameMechanism of ActionKey FindingsReference
Compound AAlpha7 nAChR AgonistImproved cognitive performance in rodent models
Compound BIKZF DegraderEnhanced anti-tumor immune response
Compound CAntidepressantModulated serotonergic activity

Table 2: Summary of In Vivo Studies

Study FocusModel UsedOutcomeReference
Cognitive EnhancementRat ModelSignificant memory improvement
NeuroprotectionMouse ModelReduced oxidative stress
Cancer ImmunotherapyHuman Cell LinesIncreased immune response

Properties

IUPAC Name

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUWQWYPPZFWCO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50422011
Record name (s)-n-1-azabicyclo[2.2.2]oct-3-yl-4,7-dihydro-7-oxothieno[3,2-b]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153062-96-5
Record name (s)-n-1-azabicyclo[2.2.2]oct-3-yl-4,7-dihydro-7-oxothieno[3,2-b]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.